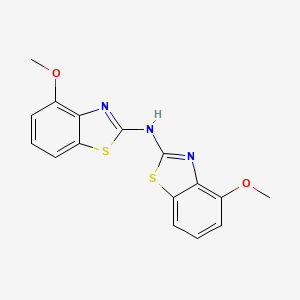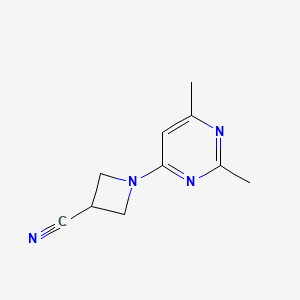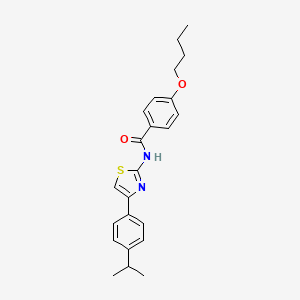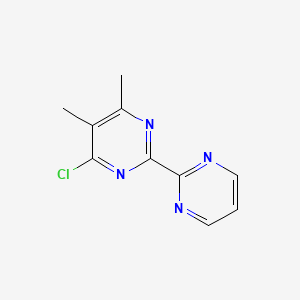![molecular formula C15H13N3O2S2 B2922561 N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide CAS No. 2034562-36-0](/img/structure/B2922561.png)
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([2,3’-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide” is a derivative of thiophene-2-sulfonamides . Thiophene-2-sulfonamides are carbonic anhydrase inhibitors useful in the treatment of elevated intraocular pressure . They are used in the treatment of diseases such as glaucoma .
Synthesis Analysis
The synthesis of thiophene derivatives, like the one you mentioned, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene-based analogs have been computed for their geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity . The frontier molecular orbitals were also determined for various intramolecular interactions that are responsible for the stability of the compounds .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Mécanisme D'action
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide selectively inhibits the activity of glutaminase, an enzyme responsible for the conversion of glutamine to glutamate. Glutamate is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound leads to a decrease in cancer cell growth and proliferation. This compound has been shown to selectively target cancer cells, leaving healthy cells unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of glutaminase activity in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. This compound has also been extensively studied for its potential as a cancer therapy, which makes it a well-characterized compound. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. This compound is also relatively unstable in solution, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide. One area of research is the development of more stable and potent analogs of this compound. Another area of research is the study of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the study of the mechanism of action of this compound and its effects on cancer cell metabolism is an area of ongoing research. Finally, the study of the potential use of this compound in combination with immunotherapy is an area of active research.
Méthodes De Synthèse
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-1,1'-biphenyl with 2,3-bis(2-pyridyl)quinoxaline in the presence of a palladium catalyst to form 2-(4-bromobiphenyl-2-yl)quinoxaline. The second step involves the reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutamine is a critical nutrient for cancer cells, and the inhibition of glutaminase by this compound has been shown to selectively inhibit the growth and proliferation of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. This compound has also been studied for its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,15-4-2-8-21-15)18-10-12-5-7-17-14(9-12)13-3-1-6-16-11-13/h1-9,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNDKAHPOUJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)
![2-Chloro-N-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B2922479.png)
![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)




![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)

